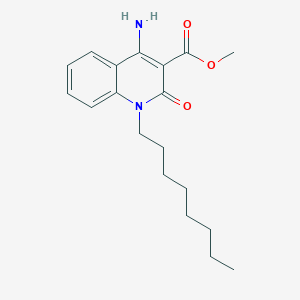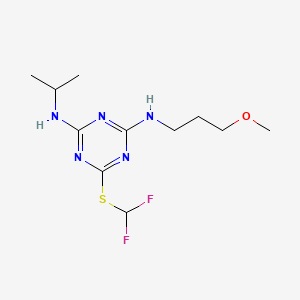
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Substituents: The difluoromethylthio, methoxypropyl, and methylethyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the production of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with fewer substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A chlorinated analog with different chemical properties.
1,3,5-Triazine-2,4-diamine, N2,N4-dimethyl-: A dimethylated derivative with distinct biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N2-(3-methoxypropyl)-N4-(1-methylethyl)- is unique due to its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
103427-85-6 |
|---|---|
Molekularformel |
C11H19F2N5OS |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
6-(difluoromethylsulfanyl)-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H19F2N5OS/c1-7(2)15-10-16-9(14-5-4-6-19-3)17-11(18-10)20-8(12)13/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
BPGMAUFESKZQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NCCCOC)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


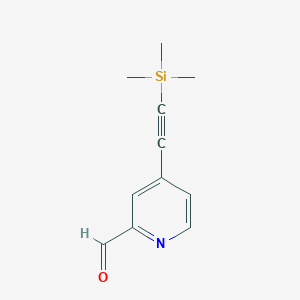
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
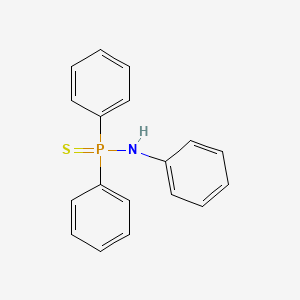

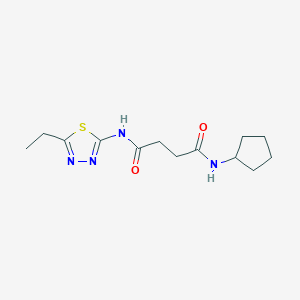
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
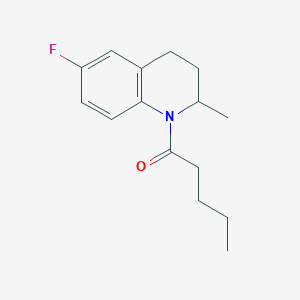
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
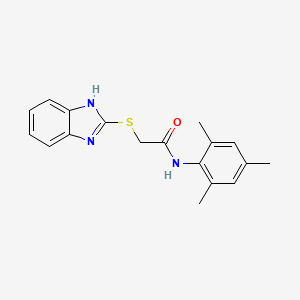
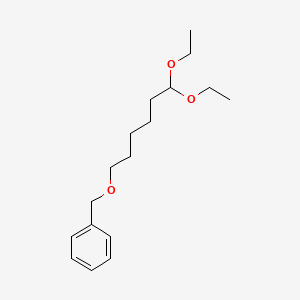
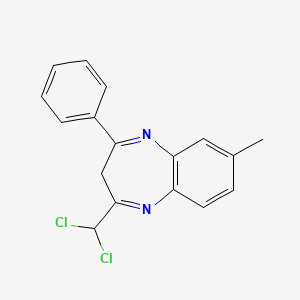
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
